3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
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Overview
Description
“3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid” is a chemical compound . It’s structurally similar to “2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride”, which has a molecular weight of 229.62 .
Synthesis Analysis
The synthesis of similar compounds like pyrazoloquinolines involves condensation and hydrolysis followed by cyclization . This process yields the final compound with good yield under tetrahydrofuran solvent medium .Scientific Research Applications
Drug Research and Development
This compound is valuable in drug research due to its structural similarity to quinolones, which are known for their pharmaceutical applications . The core structure can be modified to enhance biological activity and specificity for various therapeutic targets.
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds . These heterocycles are often found in molecules with significant biological activities and can lead to the development of new medications.
Biological Activity Studies
Due to its unique structure, this compound is used in studies to understand its interaction with biological systems . It can help in identifying new biological pathways or targets for drug development.
Pharmacological Evolution
Researchers use this compound to explore its pharmacological properties, such as its efficacy, potency, and toxicity profiles . This is crucial for the development of safe and effective drugs.
Material Science
The compound’s properties, like boiling point and density, suggest potential applications in material science . It could be used in the design of new materials with specific thermal or physical characteristics.
Chemical Education
As a complex organic compound, it can be used in chemical education to teach advanced organic synthesis and reaction mechanisms . It provides a practical example of multi-step synthesis and the challenges associated with it.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in various chemical analyses to determine the presence or concentration of other substances .
Agricultural Chemistry
The structural motifs present in 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid may be explored for their potential use in developing new agrochemicals . Its derivatives could be tested for herbicidal or pesticidal activities.
Mechanism of Action
Target of Action
Quinoline-based compounds, which this molecule is a derivative of, are known to interact with a variety of biological targets .
Mode of Action
It’s known that quinoline-based compounds can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Quinoline-based compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound has a predicted density of 1559±006 g/cm3 and a predicted boiling point of 4347±300 °C . These properties may influence its bioavailability.
Result of Action
Quinoline-based compounds are known to have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCYAUWGRFDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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